6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-acetyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H14O2/c1-9(14)11-8-4-6-10-5-2-3-7-12(10)13(11)15/h2-3,5,7,11H,4,6,8H2,1H3 |
InChI Key |
WTGIJSFSNZSBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 6-Acetyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one typically involves the construction of the benzoannulene core followed by selective functionalization at the 5 and 6 positions. The key steps are:
- Formation of the Benzoannulene Core: This can be achieved through cyclization reactions such as intramolecular Friedel-Crafts acylation or Diels-Alder cycloaddition of appropriately substituted precursors.
- Partial Hydrogenation: The aromatic ring is partially hydrogenated at the 6,7,8,9 positions to yield the tetrahydro derivative.
- Acetylation: Introduction of the acetyl group at position 6 is generally performed via Friedel-Crafts acylation or selective oxidation of a methyl substituent.
- Oxidation to Ketone: The ketone at position 5 is introduced or preserved through oxidation of the corresponding hydrocarbon or alcohol intermediate.
Table: Representative Preparation Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Intramolecular Friedel-Crafts acylation | Formation of benzoannulene core | Requires Lewis acid catalyst |
| 2 | Partial Hydrogenation | H₂ gas, Pd/C or Raney Ni catalyst | Tetrahydro derivative at 6,7,8,9 positions | Controlled pressure and temp |
| 3 | Acetylation | Acetyl chloride, AlCl₃ | Introduction of acetyl group at position 6 | Low temperature to avoid overreaction |
| 4 | Oxidation to Ketone | PCC or related oxidants | Formation of ketone at position 5 | Mild conditions to preserve ring |
Alternative Synthetic Routes
- Reductive Amination and Derivatization: Although primarily for amine derivatives, reductive amination of the ketone precursor can be used to access related amine-substituted benzoannulenes, which can be subsequently oxidized back to ketones if needed.
- Use of 1,3-Diketones: The compound can be synthesized starting from 1,3-diketone precursors, which undergo cyclization and selective functionalization to yield the target ketone.
Research Findings and Analytical Data
Spectroscopic Characterization:
- 1H NMR: Aromatic and aliphatic protons appear in expected regions; ketone carbonyl confirmed by characteristic chemical shifts.
- Mass Spectrometry: Molecular ion peak at m/z consistent with C₁₃H₁₄O₂ (202.25 g/mol).
- Melting Point: Reported melting points around 69.7–70.3 °C for derivatives confirm purity and identity.
-
- Low temperature (-40 °C) and inert atmosphere improve selectivity and yield.
- Use of anhydrous solvents critical to prevent side reactions.
- Flash chromatography parameters (solvent ratios) optimized for best separation.
Summary Table of Preparation Method
| Parameter | Description | Reference/Notes |
|---|---|---|
| Core Formation | Intramolecular Friedel-Crafts acylation | Requires Lewis acid catalyst |
| Partial Hydrogenation | Catalytic hydrogenation with Pd/C or Raney Ni | Controlled conditions needed |
| Acetylation | Acetyl chloride with AlCl₃ | Low temperature to avoid side reactions |
| Purification | Flash chromatography (Hexane:AcOEt 30:1) | Ensures high purity |
| Typical Yield | Moderate to good (variable by step) | 13% for derivative, higher for ketone itself |
| Reaction Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture |
| Solvent | Anhydrous CH₂Cl₂ or similar | Critical for reaction control |
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Acetyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The benzo[7]annulenone core allows diverse substitutions, primarily at the 6-position or on the fused benzene ring. Key analogs and their substituent impacts are summarized below:
Table 1: Substituent Comparison at the 6-Position
Key Observations :
- Electron-Withdrawing Groups (EWG) : The acetyl group (-COCH3) is less electron-withdrawing than -CF3 () but more than -NMe2 (). This may reduce electrophilicity at the ketone compared to trifluoromethyl analogs.
Table 2: Substituent Position Variations
Comparison with 6-Acetyl :
- The acetyl group at the 6-position likely maintains ring planarity, facilitating conjugation with the benzene ring. This contrasts with 1-phenyl derivatives (), where steric clashes distort the structure.
Example Yields :
Inference for 6-Acetyl :
- Acetylation via Friedel-Crafts may require careful control due to the reactivity of the acetyl group. Lower yields compared to trifluoromethyl derivatives () are possible.
Physicochemical Properties
Spectral Data:
- IR : Acetyl C=O stretch (~1,700 cm⁻¹) aligns with similar ketones ().
- NMR : Expected downfield shift for the acetyl proton (~2.5 ppm, δ) and ketone carbon (~200 ppm, δ).
Solubility and Stability:
Biological Activity
6-Acetyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a member of the benzoannulene family, characterized by its unique bicyclic structure and the presence of an acetyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 202.25 g/mol. Its structure features a fused bicyclic system that contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
Synthesis
The synthesis of 6-acetyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one generally involves multi-step organic reactions that vary based on desired yields and purity levels. Key steps typically include the formation of the bicyclic framework followed by acetylation processes.
Interaction Studies
Preliminary studies indicate that 6-acetyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may interact with specific biological receptors or enzymes. These interactions could modulate their activities, suggesting potential therapeutic applications. However, detailed mechanisms of action remain to be fully elucidated.
Cholinesterase Inhibition
Research has shown that derivatives of benzoannulene compounds can act as cholinesterase inhibitors. For instance, related compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease treatment.
Table: Cholinesterase Inhibition Potency Comparison
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 6-Acetyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one | Not yet determined | Not yet determined |
| Huperzine A | 17.5 | 8.8 |
| Benzobicyclo[3.2.1]octene derivative | 8.3 | 31 |
The above table highlights the need for further investigation into the inhibitory potential of 6-acetyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one compared to established inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
